5-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methylpentan-2-ol
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Overview
Description
5-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methylpentan-2-ol: is a synthetic organic compound characterized by its unique structure, which includes a fluorinated pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methylpentan-2-ol typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 6-ethyl-5-fluoropyrimidin-4-yl precursor. This can be achieved through a cyclization reaction involving ethyl and fluorine-substituted precursors under controlled conditions.
Amination: The pyrimidine ring is then subjected to an amination reaction to introduce the amino group at the 4-position.
Alkylation: The final step involves the alkylation of the amino group with 4-methylpentan-2-ol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or the hydroxyl group, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methylpentan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrimidines on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methylpentan-2-ol involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis or function, leading to its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-5-fluoropyrimidin-4-ol
- 5-Fluorouracil
- 6-Methyl-5-fluoropyrimidin-4-amine
Uniqueness
Compared to similar compounds, 5-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methylpentan-2-ol is unique due to its specific substitution pattern and the presence of both an amino group and a hydroxyl group
Properties
IUPAC Name |
5-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]-4-methylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN3O/c1-4-10-11(13)12(16-7-15-10)14-6-8(2)5-9(3)17/h7-9,17H,4-6H2,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRSVHIMTVUJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC(C)CC(C)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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